2-Amino-5-chlorohex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chlorohex-5-enoic acid is an organic compound classified as an alpha-amino acid. It is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound is found in certain species, such as Amanita miculifera . The molecular formula of this compound is C6H10ClNO2, and it has a net charge of 0 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chlorohex-5-enoic acid can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the use of boron reagents for coupling reactions, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chlorohex-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogen acids, reducing agents like sodium cyanoborohydride (NaBH3CN), and other nucleophiles . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield alkyl-substituted amines, while reduction reactions can produce primary amines .
Scientific Research Applications
2-Amino-5-chlorohex-5-enoic acid has various scientific research applications across multiple fields:
Mechanism of Action
The mechanism of action of 2-Amino-5-chlorohex-5-enoic acid involves its interactions with molecular targets and pathways within biological systems. As an alpha-amino acid, it can act as a Bronsted base, accepting a hydron from a donor (Bronsted acid) . The specific molecular targets and pathways involved depend on the context of its application, such as its role in enzymatic reactions or its incorporation into peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorohex-5-enoic acid is similar to other alpha-amino acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the chloro group and the double bond in the hexenoic acid chain. These features influence its chemical reactivity and biological activity, making it distinct from other alpha-amino acids .
Properties
CAS No. |
66157-56-0 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-amino-5-chlorohex-5-enoic acid |
InChI |
InChI=1S/C6H10ClNO2/c1-4(7)2-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10) |
InChI Key |
IFFHOISHOWGDDA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.